Z-Ala-Arg-Arg-AMC
Overview
Description
Z-Ala-Arg-Arg-AMC: is a fluorogenic substrate used primarily to assay trypsin-like activity within the proteasome. It is a synthetic peptide that includes the amino acids alanine, arginine, and arginine, linked to 7-amino-4-methylcoumarin (AMC). This compound is widely used in biochemical research to study protease activity, particularly in the context of the ubiquitin-proteasome system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Arg-Arg-AMC involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the final product meets the required standards for research applications.
Chemical Reactions Analysis
Types of Reactions: Z-Ala-Arg-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases the fluorophore AMC, which can be detected by its fluorescence.
Common Reagents and Conditions:
Proteases: Enzymes such as trypsin, cathepsin B, and proteasome complexes.
Buffers: Typically, reactions are carried out in buffered solutions to maintain optimal pH for enzyme activity.
Temperature: Reactions are often conducted at physiological temperatures (37°C) to mimic biological conditions.
Major Products: The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be quantitatively measured.
Scientific Research Applications
Chemistry: Z-Ala-Arg-Arg-AMC is used to study the kinetics and specificity of protease enzymes. It serves as a model substrate to investigate enzyme-substrate interactions and to screen for protease inhibitors.
Biology: In cell biology, this compound is employed to monitor proteasome activity in various cellular contexts. It helps in understanding the role of proteasomes in protein degradation and cellular regulation.
Medicine: The compound is used in medical research to study diseases associated with proteasome dysfunction, such as neurodegenerative disorders and cancer. It aids in the development of therapeutic agents targeting the ubiquitin-proteasome system.
Industry: In the biotechnology industry, this compound is utilized in high-throughput screening assays to identify potential drug candidates that modulate protease activity.
Mechanism of Action
Z-Ala-Arg-Arg-AMC exerts its effects through the hydrolysis of its peptide bond by proteases. The protease recognizes the specific amino acid sequence and cleaves the bond, releasing the fluorophore AMC. The fluorescence of AMC can be measured, providing a quantitative readout of protease activity. This mechanism is crucial for studying the function and regulation of proteases in various biological processes.
Comparison with Similar Compounds
Z-Arg-Arg-AMC: Another fluorogenic substrate used to assay protease activity, particularly cathepsin B.
Z-Phe-Arg-AMC: Used to study the activity of kallikreins and other proteases.
Boc-Arg-Arg-AMC: A substrate for trypsin-like proteases, similar in structure but with different protective groups.
Uniqueness: Z-Ala-Arg-Arg-AMC is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteases. Its high sensitivity and specificity for trypsin-like activity within the proteasome make it an invaluable tool in protease research.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N10O7/c1-19-16-27(44)50-26-17-22(12-13-23(19)26)41-29(46)24(10-6-14-38-31(34)35)43-30(47)25(11-7-15-39-32(36)37)42-28(45)20(2)40-33(48)49-18-21-8-4-3-5-9-21/h3-5,8-9,12-13,16-17,20,24-25H,6-7,10-11,14-15,18H2,1-2H3,(H,40,48)(H,41,46)(H,42,45)(H,43,47)(H4,34,35,38)(H4,36,37,39)/t20-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACPARIFVUIBCA-OPXMRZJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112888 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90468-18-1 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90468-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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